1-phenyl-1H-pyrazol-3(2H)-one

説明

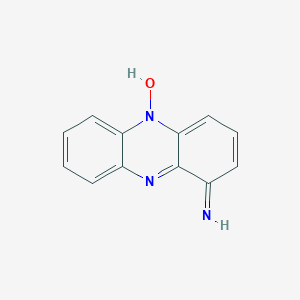

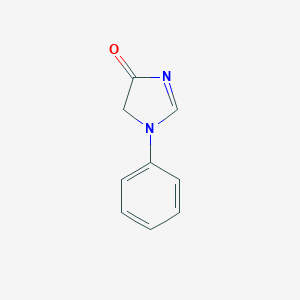

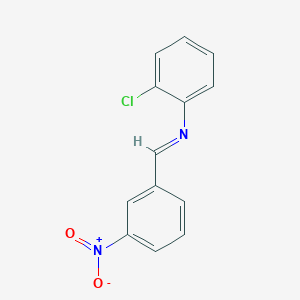

1-Phenyl-1H-pyrazol-3(2H)-one is a chemical compound that belongs to the class of pyrazolones, which are heterocyclic organic compounds featuring a pyrazole ring bonded to a ketone group. This compound is of interest due to its structural versatility, which allows it to participate in various chemical reactions and form a wide range of derivatives with potential applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of 1-phenyl-1H-pyrazol-3(2H)-one derivatives can be achieved through different methods. One approach involves the electro-catalyzed multicomponent transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form 1,4-dihydropyrano[2,3-c]pyrazole derivatives using an electrogenerated anion of ethanol as the base . Another method includes the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst to obtain 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . Additionally, a direct synthesis route for substituted pyrazoles through a 3+2 annulation method has been described, which involves the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride .

Molecular Structure Analysis

The molecular structure of 1-phenyl-1H-pyrazol-3(2H)-one and its derivatives has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. For instance, an X-ray crystal structure analysis of N-substituted pyrazolones revealed the existence of dimers of 1-phenyl-1H-pyrazol-3-ol units . The supramolecular structure of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was also established by X-ray diffraction, showing significant π-stacking interactions . The molecular structure of 1-formyl-3-phenyl-Δ2-pyrazoline was determined by X-ray crystallography and compared with DFT calculations .

Chemical Reactions Analysis

1-Phenyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions to form a diverse array of compounds. For example, the reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium leads to the formation of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides . Another study reported the synthesis of bis acetylated pyrazoles derivatives using ultrasound irradiation . Additionally, the binding ability of pyrazolone derivatives towards copper(II) ions was investigated, resulting in the formation of a copper(II) complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-phenyl-1H-pyrazol-3(2H)-one derivatives have been characterized using various spectroscopic and analytical techniques. The antioxidant properties of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate were evaluated in vitro, and the compound was also subjected to DFT calculations to analyze its molecular structure and electronic properties . The crystal packing and intermolecular interactions of a pyrazoline compound were analyzed using Hirshfeld surface analysis . Furthermore, the antibacterial activity, molecular docking, ADME, and biological evaluation of 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles were performed, providing insights into their potential as multi-heterocyclic anti-bacterial drugs .

科学的研究の応用

Tautomerism and NMR Spectroscopy : "1-phenyl-1H-pyrazol-3(2H)-one" was investigated for its tautomerism. An X-ray crystal structure analysis revealed dimers of 1-phenyl-1H-pyrazol-3-ol units. NMR (nuclear magnetic resonance) spectra in different solvents showed the compound predominantly exists as 1H-pyrazol-3-ol molecule pairs in nonpolar solvents like CDCl3 or C6D6, and as monomers in DMSO-d6 (Arbačiauskienė et al., 2018).

Synthesis of Derivatives for Pd-catalyzed Cross-Coupling Reactions : The compound was used as a synthon for preparing various 1-phenyl-1H-pyrazole derivatives. These derivatives were utilized in Pd-catalyzed cross-coupling reactions, yielding aryl- and carbo-functionally substituted 1-phenyl-1H-pyrazoles (Arbačiauskienė et al., 2009).

Blue Solid Emitters and Fluorescence Switching : 3(5)-Phenyl-1H-pyrazoles were studied for developing highly efficient organic crystalline solids with deep-blue ESIPT fluorescence. The study provided novel insight into the mechanism of ESIPT fluorescence and an intriguing fluorescence "ON/OFF" switching (Tang et al., 2016).

Anti-Bacterial Drug Synthesis : Multi-heterocyclic anti-bacterial drugs were synthesized using 1-phenyl-1H-pyrazoles. These compounds exhibited significant antibacterial properties, and their structures were confirmed using various spectral studies (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).

Pharmaceutical Applications : A study synthesized novel 1, 3, 4-oxadiazoles derivatives from 1-phenyl-1H-pyrazoles and assessed their medicinal potential, particularly as antimicrobial and antioxidant agents (Chennapragada & Palagummi, 2018).

Molecular Docking and ADME Studies : The compound was involved in studies for molecular docking and ADME (absorption, distribution, metabolism, and excretion) predictions. This research aimed at developing new molecules with optimized geometry and electronic properties for potential use in drug discovery (J. Dhevaraj et al., 2019).

Safety And Hazards

The compound has a GHS07 pictogram and a warning signal word . The hazard statement is H302 , which means it is harmful if swallowed. The precautionary statements are P280 and P305+P351+P338 , which advise wearing protective gloves/protective clothing/eye protection/face protection and rinsing cautiously with water for several minutes in case of contact with eyes .

特性

IUPAC Name |

2-phenyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-6-7-11(10-9)8-4-2-1-3-5-8/h1-7H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMDCEXRIPLNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802826 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-phenyl-1H-pyrazol-3(2H)-one | |

CAS RN |

1008-79-3 | |

| Record name | 1,2-Dihydro-1-phenyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenyl-2,3-dihydro-1H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)